(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid
Overview
Description
“(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid”, also known as Ani9, is a compound with the empirical formula C17H17ClN2O3 and a molecular weight of 332.78 . It is a potent and highly selective inhibitor of anoctamin1 (ANO1)/transmembrane protein 16A (TMEM16A), which completely inhibits ANO1 chloride current with submicromolar potency . It does not affect the intracellular calcium signaling and CFTR chloride channel activity .
Molecular Structure Analysis
The molecular structure of Ani9 is complex, with a variety of functional groups. The compound contains a chloro group, a methyl group, a methoxy group, a methylene group, and a hydrazide group .Physical And Chemical Properties Analysis
Ani9 is a white to beige powder that is soluble in DMSO at 25 mg/mL . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Nonlinear Optical Properties : Hydrazones like (4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazide acetic acid have been studied for their nonlinear optical properties. These compounds show promise in applications such as optical limiters and optical switches due to their effective two-photon absorption and optical power limiting behavior (Naseema et al., 2010).
Antimicrobial and Anthelmintic Evaluations : Novel series of these compounds have been evaluated for their antimicrobial activities. They show significant inhibitory effects against various Gram-positive and Gram-negative bacterial strains, indicating potential use in antimicrobial applications. Additionally, some of these compounds have demonstrated considerable anthelmintic activity (Varshney et al., 2014).
Corrosion Inhibition : Schiff bases derived from hydrazide compounds are studied for their corrosion inhibition effects. This has implications in protecting metals like mild steel in acidic environments, showcasing their potential in industrial applications for material preservation (Prabhu et al., 2008).
Derivatization for GC Analysis : These compounds have been used in derivatization studies for gas chromatographic determination of certain herbicides. This indicates their potential use in analytical chemistry, especially in environmental analysis and monitoring (Rompa et al., 2004).
Bacterial Metabolism Studies : They have been used to study bacterial metabolism, particularly in the context of Pseudomonas sp. metabolizing certain compounds into glyoxylate. This has implications in understanding bacterial degradation processes, which could be relevant in environmental bioremediation (Gamar & Gaunt, 1971).
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDALDZRKOBJXIE-VXLYETTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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